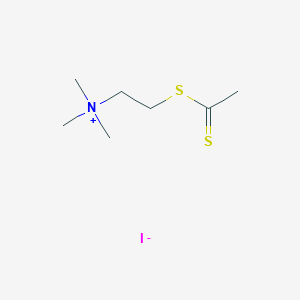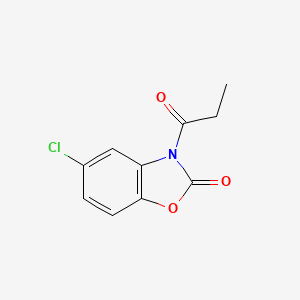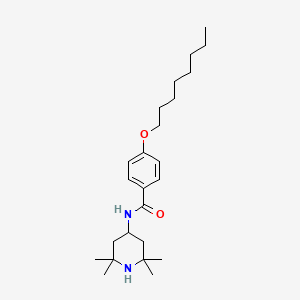
4-(Octyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Octyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)benzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an octyloxy group and a tetramethylpiperidinyl group attached to a benzamide core. Its molecular formula is C28H52N2O4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)benzamide typically involves the reaction of 4-(octyloxy)benzoic acid with 2,2,6,6-tetramethylpiperidin-4-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Octyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups into the benzamide core .
Applications De Recherche Scientifique
4-(Octyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be utilized in studies involving cellular processes and molecular interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(Octyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)benzamide involves its interaction with specific molecular targets. The octyloxy and tetramethylpiperidinyl groups contribute to its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-yl benzoate: Shares the tetramethylpiperidinyl group but differs in the substituents on the benzamide core.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Contains similar piperidinyl groups but has a different core structure.
Uniqueness
4-(Octyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)benzamide is unique due to the presence of both the octyloxy and tetramethylpiperidinyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that may not be achievable with similar compounds .
Propriétés
Numéro CAS |
114170-94-4 |
|---|---|
Formule moléculaire |
C24H40N2O2 |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
4-octoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C24H40N2O2/c1-6-7-8-9-10-11-16-28-21-14-12-19(13-15-21)22(27)25-20-17-23(2,3)26-24(4,5)18-20/h12-15,20,26H,6-11,16-18H2,1-5H3,(H,25,27) |
Clé InChI |
KTIUQMHWSXWNBC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


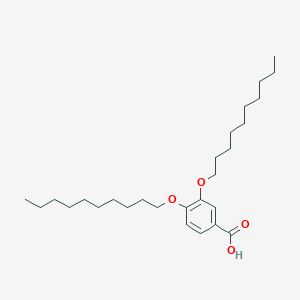
![Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-](/img/structure/B14304130.png)
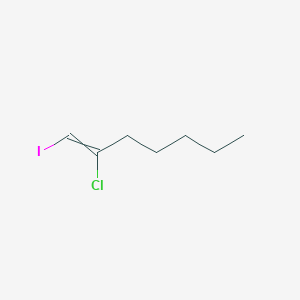
![[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14304144.png)
![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)


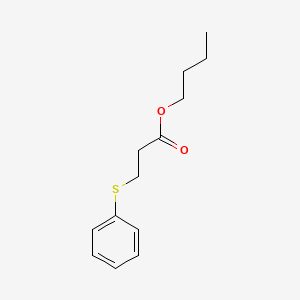

methanone](/img/structure/B14304178.png)

